3-(4-fluorophenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C21H17FN6O2 and its molecular weight is 404.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticonvulsant Activity
Triazolo-purine derivatives have been synthesized and evaluated for their anticonvulsant activity. For instance, Kelley et al. (1995) synthesized a series of (fluorobenzyl)triazolo[4,5-c]pyridines and tested them for activity against seizures in rodents, with some compounds showing promising profiles that suggest potential usefulness in treating seizure disorders for which phenytoin is presently indicated (Kelley et al., 1995).
Antimicrobial Activities
Triazolo-purine derivatives have also been explored for their antimicrobial potential. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including some with purine-like structures, and found that several compounds possess good or moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Anti-Proliferative Agents
Research into triazolo-purine derivatives has also extended into the development of anti-proliferative agents for cancer therapy. Sucharitha et al. (2021) synthesized novel fused [1,2,3]triazolo[4',5':3,4]pyrrolo[2,1-f]purine derivatives and evaluated their in vitro anti-proliferative activity against human cancer cell lines, with some derivatives showing comparable or stronger activity than the standard drug doxorubicin, suggesting their potential as anticancer agents (Sucharitha et al., 2021).
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation, survival, and angiogenesis, making them important targets in cancer therapy .
Mode of Action
The compound interacts with its targets by inhibiting their activities. This inhibition is achieved through the compound’s ability to bind to the active sites of c-Met and VEGFR-2 . The binding prevents these kinases from phosphorylating their substrates, thereby disrupting the signal transduction pathways they are involved in .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 disrupts several biochemical pathways. These include pathways involved in cell proliferation, survival, and angiogenesis . The disruption of these pathways leads to a decrease in tumor growth and metastasis .
Pharmacokinetics
Similar compounds have been shown to have good absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The compound’s action results in significant anti-proliferative activities against various cancer cell lines . It has been shown to inhibit the growth of A549, MCF-7, and Hela cancer cell lines . Additionally, it induces apoptosis in these cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, the pH of the environment, and the presence of certain ions can affect the compound’s stability and efficacy
Properties
IUPAC Name |
8-(4-fluorophenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O2/c1-12-3-5-13(6-4-12)11-27-16-18(29)23-21(30)26(2)19(16)28-17(24-25-20(27)28)14-7-9-15(22)10-8-14/h3-10H,11H2,1-2H3,(H,23,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGNOEJKJXJHTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.